molecular formula C16H15NO7S B1680437 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid CAS No. 501919-59-1

2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid

Cat. No. B1680437
M. Wt: 365.4 g/mol
InChI Key: HWNUSGNZBAISFM-UHFFFAOYSA-N
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Description

“2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid”, also known as S3I-201 or NSC 74859, is an amidobenzoic acid . It is obtained by the formal condensation of the carboxy group of [(4-methylbenzene-1-sulfonyl)oxy]acetic acid with the amino group of 4-amino-2-hydroxybenzoic acid . It has a role as a STAT3 inhibitor .


Molecular Structure Analysis

The molecular formula of “2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” is C16H15NO7S . Its molecular weight is 365.4 g/mol . The IUPAC name is 2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” include its molecular formula (C16H15NO7S), molecular weight (365.4 g/mol), and IUPAC name (2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid) .

Scientific Research Applications

Organometallic Compound Synthesis and Cytotoxicity Evaluation

The synthesis of organoruthenium and -osmium complexes using derivatives of 2-hydroxy benzoic acid, including 2-hydroxy-4-(picolinamido)benzoic acid, has been explored. These compounds have been studied for their cytotoxic potential in various human carcinoma cells. However, none exhibited significant antiproliferative activity, highlighting the importance of further research in this area (Ashraf et al., 2017).

Chemical Synthesis and Characterization

Studies have been conducted on the synthesis and structural characterization of various benzoic acid derivatives, including 4-hydroxy[1-13C]benzoic acid. These investigations provide foundational knowledge for the development of novel compounds and further chemical research (Lang et al., 2003).

Protein Tyrosine Phosphatase 1B Inhibition

Research into novel 3-acetamido-4-methyl benzoic acid derivatives has shown promise in inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. This highlights the potential therapeutic applications of such derivatives (Rakse et al., 2013).

Applications in Polymer Synthesis

The synthesis of new AB-type monomers for polybenzimidazoles using derivatives of benzoic acid, such as 4-hydroxybenzoic acid, demonstrates the utility of these compounds in developing novel polymers with potential applications in various industries (Begunov & Valyaeva, 2015).

Antibacterial Activity

Studies on 3-hydroxy benzoic acid, a compound structurally related to 2-hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid, have shown its diverse biological properties, including antibacterial activity. This suggests potential applications in developing new chemotherapeutic agents (Satpute et al., 2018).

Soil Environment and Allelopathy

Research on the microbial transformation of hydroxamic acids, which can be related to the structural properties of benzoic acid derivatives, underscores the potential for exploiting allelopathic properties in agriculture. This includes understanding the role of these compounds in suppressing weeds and soil-borne diseases (Fomsgaard et al., 2004).

properties

IUPAC Name

2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNUSGNZBAISFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198234
Record name S31-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid

CAS RN

501919-59-1
Record name S 3I201
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501919-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S31-201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501919591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S31-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S31-201
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1E8503OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of p-amino salicylic acid (102 mg, 0.67 mmol) and NaOH (27 mg, 0.67 mmol) in water (6 ml) was stirred at room temperature for 10 min until all of the solid material had dissolved. Na2CO3 (59 mg, 0.5561 mmol) was then added and the mixture cooled to 0° C. A solution of 2-chloro-2-oxoethyl-4-methylbenzenesulfonate (4, 200 mg, 0.8044 mmol) in THF (2 ml) was injected rapidly and the resulting solution allowed to warm to room temperature and stirred for 2 h. Then reaction mixture was poured into a separating funnel containing diethyl ether. The phases were separated and the aqueous phase washed with a further portion of diethyl ether. The aqueous phase was acidified to pH 1 by addition of 1N HCl solution and the product extracted into ethyl acetate. The ethyl acetate was washed twice with 1N HCl solution and the organic phase was dried (Na2SO4), filtered and the solvent removed in vacuo. The resulting pale yellow solid was triturated with chloroform leaving 1 as a white powder (155 mg, 63%). δH (400 MHz, DMSO) 2.37 (3H, s, Me), 4.68 (2H, s, CH2), 6.93 (1H, d, J=7.4 Hz, ArH), 7.17 (1H, s, ArH), 7.46 (2H, d, J=6.8 Hz, ArH), 7.69 (1H, d, J=7.4 Hz, ArH), 7.81 (2H, d, J=6.8 Hz, ArH), 10.32 (1H, s, NH); δc (100.6 MHz, DMSO) 21.8, 68.0, 107.0, 110.7, 128.5, 130.9, 131.7, 132.7, 144.5, 146.0, 162.8, 164.5, 172.2; MS (ES+) 366.0 (100%, [M+H]+), 388.0 (50%, [M+Na]+); (ion not detected in ES−).
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
2-chloro-2-oxoethyl-4-methylbenzenesulfonate
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Abkhezr, SE Dryer - Molecular Pharmacology, 2015 - ASPET
The transcription factor signal transducer and activator of transcription-3 (STAT3) is activated by proinflammatory cytokines and circulating factors in many cell types. Synaptopodin (…
Number of citations: 15 molpharm.aspetjournals.org
E Gabriele - 2017 - air.unimi.it
This PhD thesis is divided in two parts. The former, entitled" Design and synthesis of new derivatives of natural and synthetic systems endowed with anticancer activity, through a …
Number of citations: 1 air.unimi.it
JH Lee, CD Mohan, S Basappa, S Rangappa… - Biomolecules, 2019 - mdpi.com
STAT3 is an oncogenic transcription factor that regulates the expression of genes which are involved in malignant transformation. Aberrant activation of STAT3 has been observed in a …
Number of citations: 53 www.mdpi.com
T Du, G Zhou, B Roizman - Proceedings of the National …, 2013 - National Acad Sciences
A key property of herpes simplex viruses (HSVs) is their ability to establish latent infection in sensory or autonomic ganglia and to reactivate on physical, hormonal, or emotional stress. …
Number of citations: 62 www.pnas.org
H Nisar, B Wajid, F Anwar, A Ahmad… - Journal of …, 2023 - Taylor & Francis
The global health pandemic known as COVID-19, which stems from the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has become a significant concern worldwide. …
Number of citations: 3 www.tandfonline.com
L Cheng, X Tang, L Xu, L Zhang, H Shi, Q Peng… - Immunobiology, 2019 - Elsevier
Background We recently identified a novel alternatively spliced isoform of human programmed cell death 1 (PD-1), named Δ42PD1, which contains a 42-base-pair in-frame deletion …
Number of citations: 6 www.sciencedirect.com
DP Ball - 2017 - search.proquest.com
This thesis details the medicinal chemistry research undertaken from the perspective of three drug targets; protein tyrosine phosphatase 1B (PTP-1B), signal transducer and activator of …
Number of citations: 2 search.proquest.com

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